4,4'-Sulfonylbis(2-sulfobenzoic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Sulfonylbis(2-sulfobenzoic acid) is a chemical compound with the molecular formula C14H10O10S3. It is known for its unique structure, which includes two sulfobenzoic acid groups connected by a sulfonyl group. This compound is used in various scientific and industrial applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Sulfonylbis(2-sulfobenzoic acid) typically involves the reaction of o-sulfobenzoic anhydride with a sulfonyl chloride derivative. The process requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using automated systems to maintain consistent quality. The use of high-purity reagents and advanced purification techniques, such as recrystallization, ensures that the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Sulfonylbis(2-sulfobenzoic acid) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene rings.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride for sulfonylation, hydrogen gas for reduction, and various electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .
Major Products Formed
The major products formed from these reactions include sulfone-containing compounds, sulfide derivatives, and substituted benzene derivatives. These products have various applications in chemical synthesis and industrial processes .
Wissenschaftliche Forschungsanwendungen
4,4’-Sulfonylbis(2-sulfobenzoic acid) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4,4’-Sulfonylbis(2-sulfobenzoic acid) involves its interaction with specific molecular targets. The sulfonyl and sulfobenzoic acid groups can form strong interactions with proteins and other biomolecules, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- 4,4’-Sulfonyldibenzoic acid
- Saccharin
- Diphenyl sulfone derivatives
Uniqueness
4,4’-Sulfonylbis(2-sulfobenzoic acid) is unique due to its dual sulfobenzoic acid groups connected by a sulfonyl group. This structure imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for specific applications .
Eigenschaften
CAS-Nummer |
36945-14-9 |
---|---|
Molekularformel |
C14H10O12S3 |
Molekulargewicht |
466.4 g/mol |
IUPAC-Name |
4-(4-carboxy-3-sulfophenyl)sulfonyl-2-sulfobenzoic acid |
InChI |
InChI=1S/C14H10O12S3/c15-13(16)9-3-1-7(5-11(9)28(21,22)23)27(19,20)8-2-4-10(14(17)18)12(6-8)29(24,25)26/h1-6H,(H,15,16)(H,17,18)(H,21,22,23)(H,24,25,26) |
InChI-Schlüssel |
OLTJGJDVHMYHJS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)C(=O)O)S(=O)(=O)O)S(=O)(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.